N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide core substituted with a 4-fluorophenylmethyl group at position 1 and a 2-ethoxyphenyl moiety at the N-terminal.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-2-31-21-8-4-3-7-20(21)27-23(29)19-14-17-6-5-13-26-22(17)28(24(19)30)15-16-9-11-18(25)12-10-16/h3-14H,2,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLKJYHSVABCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the ethoxyphenyl and fluorobenzyl groups. Common reagents used in these reactions include ethyl iodide, 4-fluorobenzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluorobenzyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Based on the search results, here is what is known about the applications of the compound N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:
Scientific Research Applications
N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has applications in several scientific research fields:
Chemistry It can be employed as a building block in the synthesis of complex molecules.
Biology The compound may possess biological activity, making it a candidate for drug discovery and development.
Medicine Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry It can be used in the development of new materials or as a catalyst in various chemical processes.
Chemical Reactions
N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo chemical reactions such as:
- Oxidation This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
- Substitution Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
- Hydrolysis The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
- Formation of the Naphthyridine Core This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxyphenyl Group This step may involve nucleophilic substitution reactions.
- Attachment of the Fluorobenzyl Group This can be done using Friedel-Crafts alkylation or other suitable methods.
- Final Assembly The final step involves coupling the intermediate compounds to form the desired product.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 2-ethoxyphenyl group likely reduces logP compared to G622-0695’s bromophenyl (4.675 vs. ~4.0), enhancing solubility while retaining membrane permeability .
Pharmacophoric Features :
- The 4-fluorophenylmethyl group is conserved in the target compound and G622-0695, a feature associated with integrase inhibition in HIV-1 research .
- OZ1’s hydroxyhexyl chain and 5j’s hydroxymethyl group may enhance binding to viral integrase active sites but reduce metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis may face challenges similar to G622-0695, where palladium-catalyzed cross-coupling or microwave-assisted methods are required for aryl substitutions .
- Compound 5a4 was synthesized in 66% yield via nucleophilic substitution, suggesting that halogenated analogues are more straightforward to prepare .
Antiviral Activity
- HIV-1 Integrase Inhibition: Compounds like OZ1 and 5j demonstrate nanomolar potency against HIV-1 integrase, attributed to their hydroxyl and hydroxymethyl groups interacting with Mg²⁺ ions in the catalytic site .
- Resistance Profiles : Fluorinated derivatives (e.g., G622-0695) show resilience against drug-resistant HIV strains, suggesting the target compound’s 4-fluorophenylmethyl group may confer similar advantages .
Physicochemical Properties
- Solubility : The ethoxy group in the target compound balances hydrophobicity better than G622-0695’s bromine, which has higher molecular weight and logP .
- Stability : The absence of ester or labile groups (e.g., 5j’s hydroxymethyl) in the target compound may enhance metabolic stability compared to OZ1 .
Biological Activity
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an ethoxyphenyl group, a fluorobenzyl group, and a naphthyridine core, which contribute to its diverse chemical reactivity and potential therapeutic applications.
The compound has the following molecular formula: with a molecular weight of 417.47 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. This versatility is crucial for its biological activity and potential medicinal applications.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves binding to these targets, leading to alterations in cellular processes. Research indicates that it may act as a modulator of neurotransmitter receptors or exhibit antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies:
Antimicrobial Activity
A study highlighted the compound's ability to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests that it may possess intrinsic antimicrobial properties or act synergistically with existing antibiotics .
Anticancer Potential
Research into naphthyridine derivatives has shown promising anticancer effects. For instance, modifications to the naphthyridine core have resulted in compounds that exhibit significant cytotoxicity against various cancer cell lines . The specific compound may similarly exhibit such properties due to its structural features.
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection . This could indicate potential therapeutic applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : In vitro assays demonstrated that the compound potentiates the action of norfloxacin against resistant E. coli strains. Statistical analysis showed significant enhancement (p < 0.0001) when combined with fluoroquinolones .
- Cytotoxicity Assessment : A series of naphthyridine derivatives were tested against various cancer cell lines, revealing IC50 values indicative of strong anticancer activity. The structure-activity relationship (SAR) indicated that modifications could enhance potency .
- Neuropharmacological Evaluation : Compounds structurally related to the target compound were evaluated for their effects on cognitive function in animal models, showing improved memory retention when administered at specific dosages .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amidation | DMF, 100°C, 12h | 60–75% | ≥95% |
| Cyclization | Toluene, reflux, 8h | 70–85% | ≥98% |
Basic: What spectroscopic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and substituents (e.g., ethoxy group at δ 1.4–1.6 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and fluorophenyl carbons (δ 115–125 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ m/z 435.12) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and dihedral angles for the naphthyridine core (e.g., C7–N1–C8 = 117.5°) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific enzymes (e.g., topoisomerase II) .
- Assay Conditions : Standardize protocols (e.g., pH, serum content) to minimize variability in cytotoxicity measurements .
Advanced: What computational strategies validate target interactions?
Answer:
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity (R² > 0.85) .
Advanced: What experimental approaches elucidate enzyme inhibition mechanisms?
Answer:
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence Quenching : Monitor tryptophan residues in enzyme active sites upon ligand binding (λex = 280 nm) .
- Crystallography : Co-crystallize the compound with human carbonic anhydrase IX to map hydrogen-bonding networks .
Basic: How to assess chemical stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
- Thermal Stability : Heat to 40–60°C for 48h; monitor by TGA/DSC for melting point shifts .
- Light Sensitivity : Expose to UV (254 nm) for 72h; track photodegradation products with LC-MS .
Advanced: What strategies guide structure-activity relationship (SAR) analysis?
Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the 4-fluorophenyl position .
- Bioisosteric Replacement : Replace the ethoxy group with cyclopropylmethoxy to enhance metabolic stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using MOE software .
Q. Table 2: SAR Trends for Analogous Compounds
| Substituent | Activity (IC₅₀, μM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 0.45 (EGFR) | 3.2 |
| 4-Chlorophenyl | 0.62 (EGFR) | 3.8 |
| 4-Methoxyphenyl | 1.10 (EGFR) | 2.9 |
Basic: What purification techniques maximize compound purity?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with 3:7 ethyl acetate/hexane for baseline separation .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts .
- HPLC Prep : Apply C18 columns with acetonitrile/water (0.1% TFA) gradients for >99% purity .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?
Answer:
- PK/PD Modeling : Calculate bioavailability (%F) and half-life (t₁/₂) in rodent models to adjust dosing regimens .
- Metabolite Screening : Identify hepatic metabolites (e.g., glucuronides) via LC-MS/MS to address rapid clearance .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .
Advanced: What methodologies improve solubility for formulation studies?
Answer:
- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility (>5 mg/mL) .
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release .
- Co-solvent Systems : Optimize PEG-400/water mixtures (30:70 v/v) to balance solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
